molecular formula C18H24N2O2 B6011096 2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6011096
M. Wt: 300.4 g/mol
InChI Key: FIFCIRPBPQNGLW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that features a benzofuran ring fused with a spirocyclic diazaspirodecane structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable benzofuran derivative with a diazaspirodecane precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Pharmacology: Research into the pharmacokinetics and pharmacodynamics of this compound can provide insights into its potential as a drug candidate.

    Biochemistry: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran ring, such as 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid, share some structural similarities with 2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one.

    Diazaspirodecane Derivatives: Compounds like 2,7-diazaspiro[4.5]decan-6-one and its various substituted derivatives also exhibit structural similarities.

Uniqueness

What sets this compound apart is its combination of the benzofuran and diazaspirodecane moieties, which imparts unique physicochemical properties and biological activities. This dual structural feature allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-19-8-2-6-18(17(19)21)7-9-20(13-18)12-14-3-4-16-15(11-14)5-10-22-16/h3-4,11H,2,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFCIRPBPQNGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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